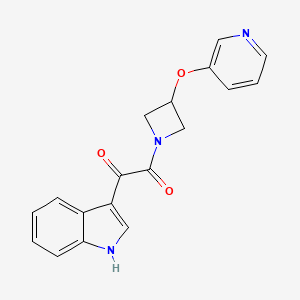

1-(1H-indol-3-yl)-2-(3-(pyridin-3-yloxy)azetidin-1-yl)ethane-1,2-dione

Description

Properties

IUPAC Name |

1-(1H-indol-3-yl)-2-(3-pyridin-3-yloxyazetidin-1-yl)ethane-1,2-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O3/c22-17(15-9-20-16-6-2-1-5-14(15)16)18(23)21-10-13(11-21)24-12-4-3-7-19-8-12/h1-9,13,20H,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGHDLKYSTRWJIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C(=O)C2=CNC3=CC=CC=C32)OC4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-indol-3-yl)-2-(3-(pyridin-3-yloxy)azetidin-1-yl)ethane-1,2-dione typically involves multi-step organic reactions. One common approach is to start with the indole derivative and introduce the azetidine and pyridine moieties through a series of nucleophilic substitution and cyclization reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and polar aprotic solvents like dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Catalysts and green chemistry principles may also be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(1H-indol-3-yl)-2-(3-(pyridin-3-yloxy)azetidin-1-yl)ethane-1,2-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts or metal hydrides, resulting in reduced forms of the compound.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

Reduction: Hydrogen gas with palladium on carbon (Pd/C), sodium borohydride, or lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(1H-indol-3-yl)-2-(3-(pyridin-3-yloxy)azetidin-1-yl)ethane-1,2-dione has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Investigated as a lead compound for the development of new pharmaceuticals targeting specific diseases.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(1H-indol-3-yl)-2-(3-(pyridin-3-yloxy)azetidin-1-yl)ethane-1,2-dione involves its interaction with specific molecular targets and pathways. The indole and pyridine rings can engage in π-π stacking interactions with aromatic residues in proteins, while the azetidine ring may form hydrogen bonds or covalent bonds with active site residues. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Indol-3-yl Ethane-1,2-dione Derivatives

Physicochemical Properties

- LogP and Solubility : The morpholinyl derivative (LogP = 1.4) exhibits moderate lipophilicity, while the fluorophenyl analog (3e) may display higher hydrophobicity due to the electron-withdrawing fluorine atom .

Key Research Insights

- Synthetic Yields : Fluorophenyl (3e) and chlorophenyl (3f) derivatives achieve high yields (78–83%) via iron-catalyzed acylation, suggesting scalability for lead optimization .

- Crystallography : SHELX software has been widely used to resolve crystal structures of similar compounds, aiding in structure-activity relationship (SAR) studies .

- Limitations : Pyridinyloxy-azetidine derivatives are underrepresented in the literature, necessitating further pharmacokinetic and toxicity profiling.

Biological Activity

1-(1H-indol-3-yl)-2-(3-(pyridin-3-yloxy)azetidin-1-yl)ethane-1,2-dione is a synthetic compound characterized by a complex structure that includes indole, pyridine, and azetidine moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.

Biological Activity Overview

Research indicates that compounds with indole and pyridine structures often exhibit a range of biological activities, including:

- Antitumor Activity: Indole derivatives are known for their ability to inhibit cancer cell proliferation. Studies have shown that compounds similar to the target compound can induce apoptosis in various cancer cell lines by modulating key signaling pathways such as CDK1 and survivin phosphorylation .

- Antimicrobial Properties: The presence of pyridine and azetidine rings enhances the antimicrobial activity against both Gram-positive and Gram-negative bacteria. Compounds with similar structures have demonstrated significant efficacy in inhibiting bacterial growth .

Antitumor Activity

A study investigated the antiproliferative effects of indole-based compounds on several human tumor cell lines. The most active derivatives showed a strong ability to induce cell cycle arrest at the G2/M phase and promote apoptosis .

Table 1: Antiproliferative Effects on Tumor Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Indole Derivative A | STO (Mesothelioma) | 15 | CDK1 inhibition, apoptosis induction |

| Indole Derivative B | A549 (Lung Cancer) | 20 | Survivin phosphorylation modulation |

| 1-(1H-indol-3-yl)-... | MCF7 (Breast Cancer) | 25 | Cell cycle arrest |

Antimicrobial Activity

In another study, the antimicrobial efficacy of similar compounds was evaluated against common pathogens. The results indicated that these compounds could disrupt bacterial cell membranes, leading to cell lysis .

Table 2: Antimicrobial Efficacy Against Pathogens

| Compound | Pathogen | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|---|

| Indole-Pyridine Compound | E. coli | 18 | 32 µg/mL |

| Indole-Pyridine Compound | S. aureus | 15 | 64 µg/mL |

| 1-(1H-indol-3-yl)-... | P. aeruginosa | 20 | 16 µg/mL |

Case Studies

Several case studies have highlighted the biological activity of compounds similar to this compound:

- Indole-Triazole Conjugates: A series of indole-triazole conjugates demonstrated significant antimicrobial activity against Klebsiella pneumoniae and Pseudomonas aeruginosa, suggesting that modifications to the indole structure can enhance biological efficacy .

- Indole-Based Anticancer Agents: Research into indole derivatives has shown promising results in targeting cancer cells through mechanisms involving apoptosis and cell cycle regulation, which could be applicable to the compound .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 1-(1H-indol-3-yl)-2-(3-(pyridin-3-yloxy)azetidin-1-yl)ethane-1,2-dione, and how can reaction conditions be optimized?

- Methodological Answer : Iron-catalyzed acylation and acid-catalyzed cyclization are common approaches for analogous indole-dione derivatives. For example, yields of 57–83% were achieved for structurally similar compounds using FeCl₃ catalysis under mild conditions (60°C, 12–24 hours) . Optimization should focus on solvent selection (DMSO or DMF), temperature control, and stoichiometric ratios of indole precursors to acylating agents. Variations in aryl substituents (e.g., electron-withdrawing groups like -Cl or -CF₃) may require adjusted reaction times .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what diagnostic signals should be prioritized?

- Methodological Answer : ¹H and ¹³C NMR are critical for confirming the indole and dione moieties. Key signatures include:

- Indole NH proton: δ ~12.40 (broad singlet in DMSO-d₆) .

- Aromatic protons: δ 7.2–8.3 ppm (pyridine and indole ring systems) .

- Carbonyl carbons: δ ~192–194 ppm (dione groups) .

HRMS (High-Resolution Mass Spectrometry) is recommended for molecular ion validation (e.g., [M + H]+) .

Q. What preliminary biological screening assays are suitable for evaluating this compound’s activity?

- Methodological Answer : Competitive binding assays (e.g., [³H]ifenprodil displacement for NMDA receptor antagonism) are relevant for indole-dione derivatives. For example, structurally related compounds showed affinity for GluN2B-containing NMDA receptors, suggesting neuropharmacological potential . Initial screens should include dose-response curves (1 nM–10 µM) and negative controls to rule off-target effects.

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data or unexpected byproducts during synthesis?

- Methodological Answer : Contradictory NMR signals or low yields often arise from steric hindrance or competing reactions. Strategies include:

- HPLC purification to isolate byproducts (e.g., dimerized indole derivatives) .

- X-ray crystallography to resolve ambiguous stereochemistry, as demonstrated for analogous pyrrolidine-carbonitrile derivatives .

- Computational modeling (DFT calculations) to predict reactive intermediates and optimize pathways .

Q. What computational approaches are recommended to model this compound’s interaction with biological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can predict binding modes to targets like NMDA receptors. For example, 3-substituted indoles were modeled into the ifenprodil-binding site of GluN2B using Glide Schrödinger Suite, highlighting hydrophobic interactions with pyridine-azetidine motifs . Focus on ligand strain energy and solvation effects to refine binding affinity predictions.

Q. How does the substitution pattern on the azetidine ring influence conformational stability and reactivity?

- Methodological Answer : The pyridin-3-yloxy group introduces steric and electronic effects. X-ray data for similar azetidine derivatives (e.g., 1-(3-methoxyphenyl)-2-(pyridin-3-yl)ethane-1,2-dione) reveal planar dione moieties but torsional strain in the azetidine ring . Variable-temperature NMR can assess dynamic conformational changes, while NOESY experiments probe spatial proximity of substituents .

Q. What strategies improve solubility and bioavailability for in vivo studies?

- Methodological Answer : Structural modifications such as:

- Salt formation : Protonation of the pyridine nitrogen (pKa ~4.5–5.0) enhances aqueous solubility .

- Prodrug design : Esterification of dione carbonyls (e.g., methyl or PEG-linked esters) increases membrane permeability .

- Co-crystallization : Co-formers like succinic acid improve dissolution rates, as shown for benzimidazole-based analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.